molecular formula C15H12BrF2N3 B10915138 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10915138
M. Wt: 352.18 g/mol
InChI Key: JXAZPOMXLZLVEJ-UHFFFAOYSA-N
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Description

6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound that belongs to the pyrazolopyridine class. Compounds in this class are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine, fluorine, and ethyl groups in its structure suggests that it may have unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters.

    Introduction of the bromophenyl group: This step may involve a Suzuki coupling reaction between a bromophenyl boronic acid and a pyrazole derivative.

    Addition of the difluoromethyl group: This can be done using difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted pyrazolopyridine derivatives.

Scientific Research Applications

6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine would depend on its specific biological target. Generally, compounds in this class may interact with enzymes or receptors, modulating their activity. The presence of the bromophenyl and difluoromethyl groups could enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromophenyl, difluoromethyl, and ethyl groups in 6-(4-bromophenyl)-4-(difluoromethyl)-1-ethyl-1H-pyrazolo[3,4-b]pyridine may confer distinct chemical properties, such as increased lipophilicity or enhanced reactivity, compared to its analogs.

Properties

Molecular Formula

C15H12BrF2N3

Molecular Weight

352.18 g/mol

IUPAC Name

6-(4-bromophenyl)-4-(difluoromethyl)-1-ethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C15H12BrF2N3/c1-2-21-15-12(8-19-21)11(14(17)18)7-13(20-15)9-3-5-10(16)6-4-9/h3-8,14H,2H2,1H3

InChI Key

JXAZPOMXLZLVEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F

Origin of Product

United States

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